molecular formula C9H8FNO B11767888 6-Fluoro-3-methylisoindolin-1-one

6-Fluoro-3-methylisoindolin-1-one

Cat. No.: B11767888
M. Wt: 165.16 g/mol
InChI Key: NZPYINOESJABKV-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindolinone scaffold through a series of steps including cyclization and dehydration . One common method involves the use of methyl 2-formylbenzoate as a starting material in a multicomponent reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12)

InChI Key

NZPYINOESJABKV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)F)C(=O)N1

Origin of Product

United States

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